3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methoxybenzamide
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Overview
Description
3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methoxybenzamide is a synthetic organic compound that features a benzamide core substituted with a fluoro group, a methoxy group, and a hydroxytetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methoxybenzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 3-fluoro-4-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.
Amidation Reaction: The acid chloride is then reacted with 4-hydroxytetrahydro-2H-pyran-4-ylmethylamine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the tetrahydropyran ring can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methoxybenzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methoxybenzamide: Lacks the hydroxytetrahydropyran moiety.
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-methoxybenzamide: Lacks the fluoro group.
3-fluoro-N-methyl-4-methoxybenzamide: Lacks the hydroxytetrahydropyran moiety and has a methyl group instead.
Uniqueness
3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methoxybenzamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the fluoro group can enhance metabolic stability, while the hydroxytetrahydropyran moiety may improve solubility and bioavailability.
Properties
IUPAC Name |
3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-19-12-3-2-10(8-11(12)15)13(17)16-9-14(18)4-6-20-7-5-14/h2-3,8,18H,4-7,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADJHUPBPSEPAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2(CCOCC2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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